molecular formula C11H24 B14566198 3-Ethyl-2,2,5-trimethylhexane CAS No. 61868-76-6

3-Ethyl-2,2,5-trimethylhexane

Cat. No.: B14566198
CAS No.: 61868-76-6
M. Wt: 156.31 g/mol
InChI Key: GJVFOLLEVKEKMU-UHFFFAOYSA-N
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Description

3-Ethyl-2,2,5-trimethylhexane is a branched alkane with the molecular formula C₁₁H₂₄. It is a hydrocarbon that consists of a hexane backbone with three methyl groups and one ethyl group attached to it. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,2,5-trimethylhexane can be achieved through various organic synthesis methods. One common approach is the alkylation of a suitable hexane derivative with ethyl and methyl groups under controlled conditions. This process typically involves the use of strong acids or bases as catalysts to facilitate the addition of alkyl groups to the hexane backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps. Catalysts such as zeolites or metal oxides are often employed to enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2,5-trimethylhexane primarily undergoes reactions typical of alkanes, including:

    Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of UV light.

    Combustion: Oxygen or air at high temperatures.

    Cracking: High temperatures and catalysts such as zeolites.

Major Products Formed

    Combustion: Carbon dioxide and water.

    Halogenation: Various haloalkanes depending on the halogen used.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

3-Ethyl-2,2,5-trimethylhexane has several applications in scientific research, including:

    Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.

    Biology: Investigated for its potential effects on biological systems, although it is primarily of interest as a model compound rather than a biologically active substance.

    Industry: Utilized in the formulation of fuels and lubricants due to its branched structure, which can enhance certain performance characteristics.

Mechanism of Action

As a hydrocarbon, 3-Ethyl-2,2,5-trimethylhexane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as its role in combustion reactions or its behavior as a solvent or fuel component. The molecular interactions involve van der Waals forces and hydrophobic interactions with other nonpolar substances.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentane: Another branched alkane with similar physical properties.

    3-Ethyl-2-methylpentane: A compound with a similar structure but fewer methyl groups.

    2,3,3-Trimethylpentane: A branched alkane with a different arrangement of methyl groups.

Uniqueness

3-Ethyl-2,2,5-trimethylhexane is unique due to its specific branching pattern, which can influence its physical properties such as boiling point, melting point, and density. The presence of three methyl groups and one ethyl group in specific positions on the hexane backbone distinguishes it from other branched alkanes.

Properties

CAS No.

61868-76-6

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-2,2,5-trimethylhexane

InChI

InChI=1S/C11H24/c1-7-10(8-9(2)3)11(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

GJVFOLLEVKEKMU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)C(C)(C)C

Origin of Product

United States

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